Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate
Description
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate is a β-aminopropanoate derivative characterized by a butyl-substituted amino group linked to a 3-ethoxy-3-oxopropyl moiety. This structure combines ester and secondary amine functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
3619-66-7 |
|---|---|
Molecular Formula |
C14H27NO4 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C14H27NO4/c1-4-7-10-15(11-8-13(16)18-5-2)12-9-14(17)19-6-3/h4-12H2,1-3H3 |
InChI Key |
BBLPVHVOBMMCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(=O)OCC)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate typically involves:
- Formation of the 3-ethoxy-3-oxopropyl intermediate (ethyl 3-ethoxypropionate)
- Amination with a butyl-substituted amine or direct alkylation of an amino propanoate derivative
- Esterification steps to form the ethyl ester functional group
Each step demands careful optimization of catalysts, solvents, temperature, and purification techniques to maximize yield and purity.
Preparation of Key Intermediate: Ethyl 3-Ethoxypropionate
This intermediate is crucial for the final compound synthesis. A robust industrial method involves the catalytic addition reaction of absolute ethyl alcohol and ethyl acrylate under mild conditions:
| Step | Conditions | Details | Yield & Purity |
|---|---|---|---|
| Raw material addition | Absolute ethyl alcohol + ethyl acrylate | Catalyst: small-molecule tertiary amine (e.g., triethylamine, N,N-diisopropylethylamine) | - |
| Reaction | 5–50 °C (preferably 20–30 °C), 5–8 hours, under nitrogen atmosphere (0.5 MPa) | Batch or continuous tubular reactor | - |
| Purification | Vacuum rectification at 10 mmHg | Removal of unreacted alcohol, acrylate, and catalyst | Yield ~98%, Purity >99.8% |
This method ensures high purity and efficient recovery of unreacted materials for reuse, making it suitable for scale-up.
Amination and Esterification to Form Final Compound
The final compound is synthesized by reacting the prepared ethyl 3-ethoxypropionate with a butyl-substituted amino propanoate derivative. A typical procedure involves:
- Dissolving the amino compound and ethyl 3-ethoxypropionate in an appropriate solvent such as dichloroethane (DCE)
- Using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation
- Stirring under nitrogen atmosphere at room temperature or slightly elevated temperatures (up to 75 °C) for 3–12 hours
- Workup includes solvent removal, aqueous washes, drying over sodium sulfate, and purification by silica gel chromatography using hexane/ethyl acetate mixtures
This method yields the target compound in high purity, suitable for further applications.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | DCE, DCM | Non-protic solvents preferred for coupling reactions |
| Temperature | Room temperature to 75 °C | Higher temperatures reduce reaction time |
| Reaction time | 3–12 hours | Monitored by TLC for completion |
| Catalyst/Activator | TBTU, triethylamine | Facilitates amide bond formation |
| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |
| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |
Research Findings and Notes
- The use of tertiary amine catalysts in the preparation of ethyl 3-ethoxypropionate is critical for high conversion and selectivity.
- Vacuum rectification is essential for removing residual reactants and catalyst, ensuring product purity above 99.8%.
- Coupling agents like TBTU enable efficient amide bond formation under mild conditions, minimizing side reactions.
- Reaction monitoring by thin-layer chromatography (TLC) and subsequent purification steps are necessary to isolate the product in near-pure form.
- Nitrogen atmosphere and dry glassware are standard to prevent moisture-induced side reactions.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Catalyst/Activator | Purification | Yield & Purity |
|---|---|---|---|---|---|
| 1. Synthesis of ethyl 3-ethoxypropionate | Ethyl alcohol + ethyl acrylate | 20–30 °C, 5–8 h, N2, batch or continuous reactor | Triethylamine or N,N-diisopropylethylamine | Vacuum rectification | 98% yield, >99.8% purity |
| 2. Amination and coupling | Ethyl 3-ethoxypropionate + butyl amino propanoate | RT to 75 °C, 3–12 h, N2 | TBTU, triethylamine | Silica gel chromatography | High purity, variable yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amines
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential pharmacological properties. Compounds with similar structures have been studied for their ability to interact with biological targets, including enzymes and receptors.
- Enzyme Modulation : The presence of the amine group may allow the compound to modulate enzyme activity, potentially acting as an inhibitor or activator. This property is crucial in drug development for targeting specific biochemical pathways.
- Receptor Binding : The compound may bind to specific receptors, initiating cellular responses that can be harnessed for therapeutic purposes. Such interactions are critical in designing drugs that target diseases at the molecular level.
Organic Synthesis
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate can serve as an intermediate in organic synthesis. Its ester and amine functionalities allow it to participate in various chemical reactions, including:
- Esterification Reactions : The compound can be used to synthesize other esters through transesterification processes.
- Nucleophilic Substitution : The amine group can engage in nucleophilic substitution reactions, leading to the formation of more complex molecules.
Case Study 1: Pharmacological Exploration
Research has shown that compounds similar to this compound exhibit significant biological activity. For instance, derivatives of ethyl esters have been evaluated for antimicrobial properties, demonstrating efficacy against various pathogens .
Case Study 2: Synthesis and Reaction Pathways
In synthetic chemistry, studies have focused on the reaction pathways involving similar compounds. The synthesis of ethyl esters through esterification reactions has been optimized using various catalysts to enhance yield . These findings suggest that this compound could be synthesized efficiently for further research.
Mechanism of Action
The mechanism of action of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s properties are influenced by its alkyl chain length and substituent groups. Key comparisons with analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|---|---|---|---|---|
| Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate | N/A | C14H26NO4 | 287.36 (calculated) | Butyl, 3-ethoxy-3-oxopropyl | Likely liquid | N/A | N/A |
| Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate | 3619-64-5 | C12H23NO4 | 245.31 | Ethyl, 3-ethoxy-3-oxopropyl | Not reported | N/A | Not reported |
| Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate | N/A | C19H21NO3 | 311.15 | Phenyl, 1-phenylethyl | White solid | 82–84 | 51 |
| Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methylindol-2-yl)propanoate | 74120-22-2 | C18H23NO4 | 317.38 | Indole, ethoxy-oxoethyl | Not reported | N/A | Not reported |
Key Observations:
- Alkyl Chain Impact: The butyl group in the target compound increases molecular weight and hydrophobicity compared to ethyl-substituted analogs (e.g., CAS 3619-64-5).
- Aromatic vs. Aliphatic Substituents : Compounds with phenyl or indole groups (e.g., CAS 74120-22-2) exhibit higher molecular weights and melting points due to π-π stacking interactions, whereas aliphatic analogs (e.g., CAS 3619-64-5) are likely liquids at room temperature .
- Synthetic Accessibility : Yields for aromatic derivatives (e.g., 51% for the phenyl-substituted compound in ) suggest moderate efficiency, likely due to steric hindrance or electronic effects during alkylation or condensation steps .
Reactivity and Functional Group Behavior
- Ester Hydrolysis: The 3-ethoxy-3-oxopropyl group in the target compound is susceptible to hydrolysis under acidic or basic conditions, similar to analogs like ethyl 3-cyclopropyl-3-oxopropanoate (–2). This reactivity is critical for prodrug activation or further derivatization .
- Amine Functionalization: The secondary amine in the target compound can undergo alkylation or acylation, as seen in , where ethylamino groups are modified to incorporate ethyl or butyl chains .
Biological Activity
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate, with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications based on diverse scientific literature.
This compound is synthesized through the esterification of 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoic acid with ethanol, typically using an acid catalyst. The compound features both ester and amine functional groups, which are crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The ester and amine groups allow it to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. This interaction can modulate biochemical pathways critical for various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been employed in studies focusing on enzyme-catalyzed reactions involving ester and amine groups, suggesting its role as a substrate or inhibitor in enzymatic processes.
- Drug Development : It has been investigated for potential use in drug development due to its ability to interact with biological molecules, which may lead to therapeutic applications in treating various diseases .
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties, particularly against pathogenic bacteria by inhibiting virulence factors .
Case Studies and Research Findings
Several studies have highlighted the compound's biological relevance:
- Study on Enzyme-Catalyzed Reactions : A study demonstrated that this compound could serve as a substrate for specific enzymes, providing insights into its catalytic mechanisms and potential applications in biocatalysis .
- Drug Interaction Studies : Research has shown that derivatives of this compound can affect cell viability and proliferation in cancer cell lines, indicating its potential as a chemotherapeutic agent .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-[benzyl(3-ethoxy-3-oxopropyl)amino]propanoate | Structure | Moderate anti-cancer activity |
| Ethyl 3-[butyl-(methyl)amino]propanoate | Structure | Lower enzyme inhibition |
The comparative analysis indicates that while similar compounds exist, this compound possesses distinct reactivity profiles due to its specific functional groups.
Q & A
Basic: What synthetic routes are recommended for Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate, and how can reaction conditions be optimized?
The compound is synthesized via esterification or condensation reactions. A common approach involves reacting 3-(butylamino)propanoic acid derivatives with ethyl esters under acidic catalysis (e.g., H₂SO₄) in refluxing ethanol . Optimization requires monitoring parameters such as reaction temperature (60–80°C), molar ratios of reactants, and catalyst concentration. Design of Experiments (DOE) can systematically evaluate these variables to maximize yield and minimize side products .
Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm) and confirms substituent positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and detects impurities .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and quantifies residual solvents .
Basic: What safety protocols are essential for handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection: Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors. Spills should be contained using inert absorbents .
Advanced: How can experimental design resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Discrepancies in data (e.g., solubility in polar solvents) may arise from differences in measurement techniques. Reproducibility studies under controlled conditions (e.g., standardized pH, temperature) are critical. For example:
- Solubility: Use shake-flask method with HPLC quantification.
- Stability: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify decomposition pathways .
Advanced: What strategies improve selectivity in synthesizing derivatives (e.g., modifying the butyl or ethoxy groups)?
- Protecting Groups: Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] for amines) to direct functionalization .
- Catalysis: Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity during reduction or cross-coupling .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination .
Advanced: How can byproducts formed during synthesis be systematically identified and characterized?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Couples separation with structural analysis to detect low-abundance byproducts .
- Isolation Techniques: Column chromatography or preparative HPLC isolates impurities for standalone NMR/MS analysis .
- Mechanistic Studies: Kinetic profiling (e.g., time-course sampling) identifies intermediates and side-reaction pathways .
Advanced: What methodologies assess the compound’s stability under varying storage conditions?
- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV, 365 nm), and humidity (85% RH) for 1–4 weeks. Monitor degradation via:
- HPLC-PDA: Tracks changes in peak area and UV spectra.
- Gas Chromatography (GC): Detects volatile decomposition products .
- Long-Term Stability: Store at 25°C/60% RH for 6–12 months and compare against initial purity data .
Advanced: How can computational tools aid in predicting reactivity or optimizing synthetic routes?
- Density Functional Theory (DFT): Models transition states to predict reaction mechanisms (e.g., esterification energy barriers) .
- Cheminformatics: QSAR models correlate structural features (e.g., substituent electronegativity) with reaction yields .
- Retrosynthetic Analysis: Software like Synthia proposes viable pathways using available starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
